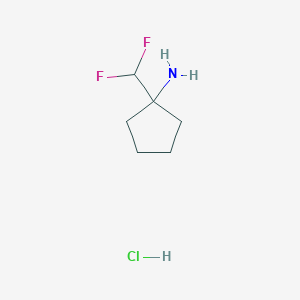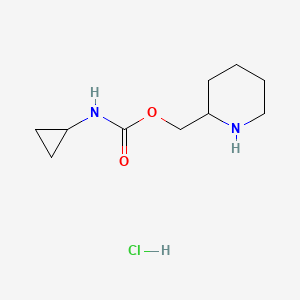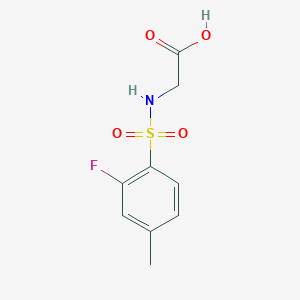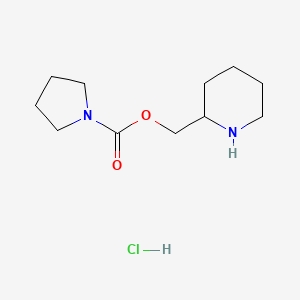![molecular formula C10H11BrF3NO B1448797 1-[2-ブロモ-5-(2,2,2-トリフルオロエトキシ)フェニル]エチルアミン CAS No. 2167722-27-0](/img/structure/B1448797.png)
1-[2-ブロモ-5-(2,2,2-トリフルオロエトキシ)フェニル]エチルアミン
概要
説明
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine is an organic compound with the molecular formula C10H11BrF3NO It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an ethylamine group attached to a phenyl ring
科学的研究の応用
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It’s worth noting that similar compounds have been found to interact with residues such as leu 273, leu 263, val 147, leu 164, leu 149, and ala 160 . These residues are often involved in hydrophobic interactions, which can influence the compound’s binding affinity and efficacy .
Mode of Action
It’s known that bromine-containing compounds often undergo a process called suzuki–miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction, which is mild and functional group tolerant . The compound may undergo a fast transmetalation through the boronate pathway .
Biochemical Pathways
Compounds with similar structures have been found to inhibit α-amylase and α-glycosidase , enzymes that play crucial roles in carbohydrate metabolism. Inhibition of these enzymes can affect the breakdown of complex carbohydrates into simple sugars, thereby influencing blood glucose levels .
Pharmacokinetics
The compound’s molecular weight (25503) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Similar compounds have demonstrated inhibitory activity against α-amylase and α-glycosidase . This suggests that the compound may have potential applications in managing blood glucose levels .
Action Environment
It’s worth noting that the compound is a liquid at room temperature , suggesting that it may be stable under a wide range of environmental conditions.
生化学分析
Biochemical Properties
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
At the molecular level, 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular behavior, emphasizing the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function
Metabolic Pathways
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways highlights its potential as a modulator of biochemical processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine within cells and tissues are critical for understanding its overall effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and potency, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine typically involves the reaction of 2-bromo-5-(2,2,2-trifluoroethoxy)benzene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include phenolic compounds and other oxidized derivatives.
Reduction Reactions: Products include reduced amine derivatives with different oxidation states.
類似化合物との比較
Similar Compounds
- 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
Uniqueness
1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoroethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(15)8-4-7(2-3-9(8)11)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKLBAIETXFXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OCC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride](/img/structure/B1448725.png)

![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)

![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)




